

Application Note: Leniolisib Degradation Kinetics and Stability Profiling

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Compound Focus: Leniolisib

CAS No.: 1354690-24-6

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For researchers in pharmaceutical development, this note summarizes the forced degradation behavior and provides a validated, stability-indicating HPLC protocol for analyzing **Leniolisib** and its degradation products.

Key Degradation Kinetic Parameters

The table below summarizes quantitative data from a recent degradation kinetics study of **Leniolisib** [1].

Stress Condition	Degradation (%)	Degradation Rate Constant (k, h ⁻¹)	Half-Life (t _{1/2} , h)	Time for 10% Degradation (t ₉₀ , h)
Acidic Hydrolysis	31.24	0.0329	21.08	Data not reported
Oxidative Hydrolysis	39.58	0.0414	16.73	Data not reported

The study observed **pseudo-first-order kinetics** for **Leniolisib** degradation. The degradation was most significant under acidic and oxidative stress, with the highest rate constant and shortest half-life observed

under oxidative conditions [1]. Another independent study reported different percentages of degradation under various stress conditions using a distinct HPLC method, as shown in the following table [2].

Stress Condition	Degradation (%) [2]
Acidic Hydrolysis	12.0
Alkaline Hydrolysis	13.6
Oxidative Hydrolysis	15.7
Thermal Stress	1.3
Photolytic Stress	10.1
Reductive Stress	2.1

Experimental Protocol: Stress Study and HPLC Analysis

This protocol is synthesized from published methodologies for forced degradation and analysis of **Leniolisib** [1] [2].

• Step 1: Forced Degradation Studies

- **Acid/Base Degradation:** Treat **Leniolisib** solution (e.g., 1 mg/mL) with 0.1N to 1N HCl or NaOH. Heat the mixture at 60-80°C for a predetermined time (e.g., 30-60 minutes) to achieve approximately 10-20% degradation [2].
- **Oxidative Degradation:** Treat the drug solution with 3-30% w/v hydrogen peroxide (H₂O₂) at room temperature or under mild heating for a similar duration [1] [2].
- **Other Stresses:**
 - **Thermal:** Expose the solid drug substance to dry heat (e.g., 60°C) for several days [2].
 - **Photolytic:** Expose the solid drug and/or solution to UV and visible light as per ICH Q1B guidelines [2].
- **Quenching:** Neutralize the acid/base samples after the degradation period before analysis.

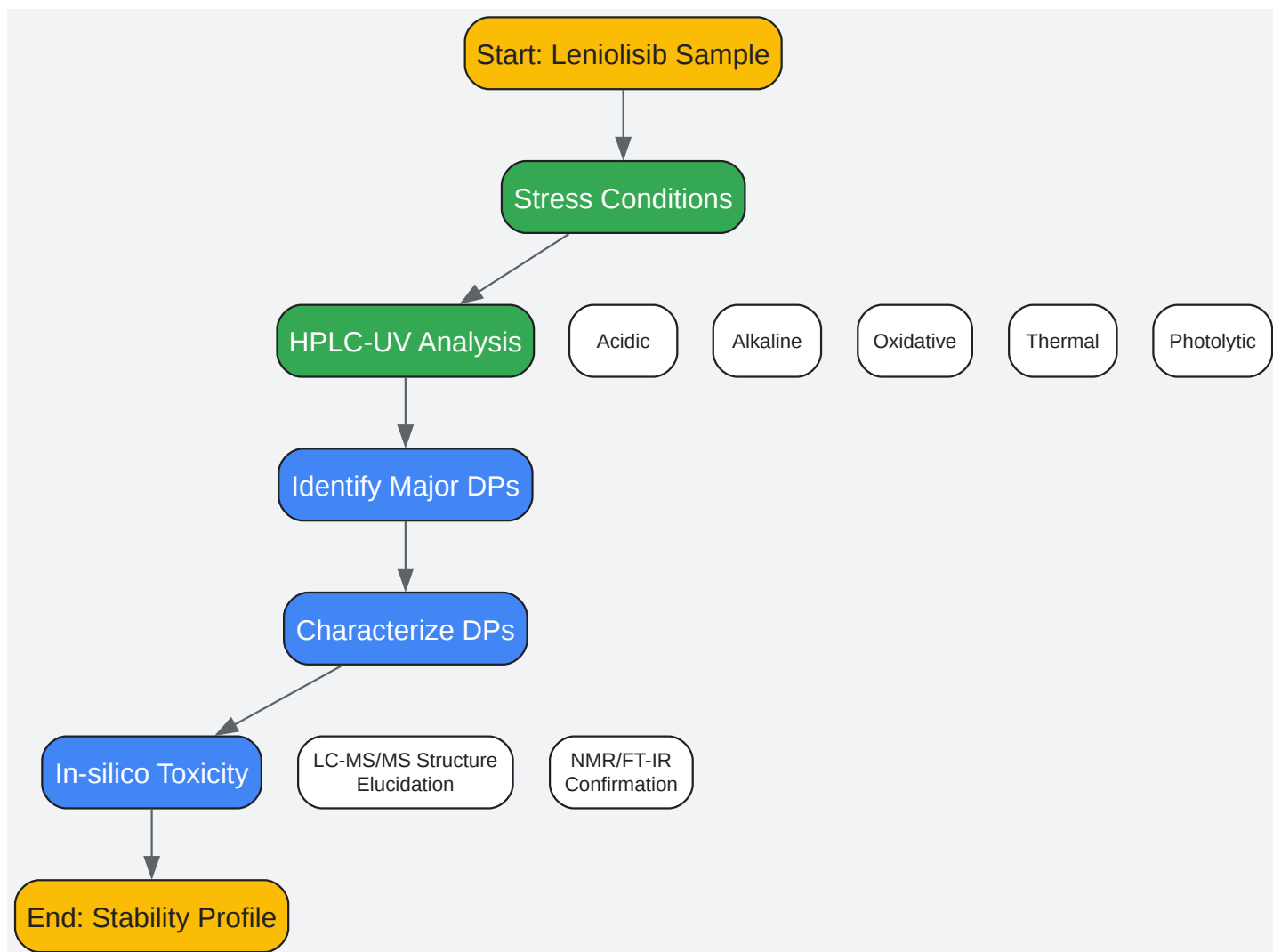
• Step 2: HPLC Analysis of Degradation Products

- **Chromatographic Conditions:**

- **Column:** Waters Symmetry C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or similar) [1] [2].
- **Mobile Phase:** Isocratic or gradient elution. One optimized method uses a mixture of **Methanol: 50mM Sodium Acetate Buffer** (pH adjusted, 55:45 v/v) [1]. Another uses **Acetonitrile: 0.1% Triethylamine** (pH 2.5 with OPA, 40:60 v/v) [2].
- **Flow Rate:** 0.9 mL/min [1] or 1.0 mL/min [2].
- **Detection:** UV detection at **229 nm** [1] or **222 nm** [2].
- **Column Temperature:** 30°C [1].
- **Injection Volume:** 10-20 µL.
- **Procedure:** Inject stressed samples and blank solutions. The method should effectively separate the parent **Leniolisib** peak from its degradation products.

Analytical Workflow

The diagram below outlines the key stages of the stress testing and characterization process.



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Advanced Characterization of Degradation Products

Beyond kinetics, the structural identification and toxicity prediction of degradation products (DPs) are critical. One study used LC-MS/MS to characterize four major DPs formed under stress conditions, with proposed structures and *in-silico* toxicity predictions as follows [1]:

Degradation Product (DP)	Proposed Molecular Formula	Molecular Mass (g/mol)	Predicted LD ₅₀ (mg/kg)	Toxicity Class
DP 1	C ₁₃ H ₁₅ N ₅ O	257	500	Moderate (Class 4)
DP 2	C ₂₀ H ₂₆ N ₆ O ₂	382	729	Moderate (Class 4)
DP 3	C ₁₃ H ₁₂ F ₃ N ₅ O	311	250	High (Class 3)
DP 4	C ₁₇ H ₁₉ F ₃ N ₆ O	380	1750	Low (Class 5)

> **Note on Toxicity Classes:** Toxicity classes are typically based on the Globally Harmonized System (GHS). **Class 3** represents high toxicity, **Class 4** moderate, and **Class 5** low toxicity. The identification of **DP 3** as having higher toxicity underscores the importance of controlling specific degradation pathways during formulation and storage [1].

Conclusion

The compiled data and protocols provide a foundation for understanding **Leniolisib**'s stability. The developed HPLC methods are robust for quality control, while kinetic and LC-MS/MS studies offer deeper insights for ensuring the drug's long-term safety and efficacy.

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References

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2. Stability-indicating HPLC Method Development ... [facebook.com]

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